molecular formula C11H15NO2 B13673781 Ethyl 2-isopropylisonicotinate

Ethyl 2-isopropylisonicotinate

Cat. No.: B13673781
M. Wt: 193.24 g/mol
InChI Key: LVXIZYXARMUGMO-UHFFFAOYSA-N
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Description

Ethyl 2-isopropylisonicotinate is an organic compound with the molecular formula C11H15NO2 It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester group and an isopropyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-isopropylisonicotinate can be synthesized through the esterification of isonicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating isonicotinic acid with ethanol and a catalytic amount of sulfuric acid under reflux conditions. The reaction mixture is then cooled, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropylisonicotinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of isonicotinic acid derivatives.

    Reduction: Formation of ethyl 2-isopropylisonicotinol.

    Substitution: Formation of various substituted isonicotinic acid esters.

Scientific Research Applications

Ethyl 2-isopropylisonicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 2-isopropylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-isopropylisonicotinate can be compared with other similar compounds, such as:

    Ethyl isonicotinate: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Propyl 2-isopropylisonicotinate: Contains a propyl ester group, leading to variations in physical and chemical properties.

Biological Activity

Ethyl 2-isopropylisonicotinate is a compound derived from isonicotinic acid, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H15N2O2, characterized by an isonicotinic acid framework with an ethyl ester group and an isopropyl substituent at the 2-position. This unique structure contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In cellular models, it has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. It may modulate enzyme activity involved in inflammation and microbial resistance, thereby exerting its effects on cellular pathways associated with these conditions .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against S. aureus and E. coli with low MIC values
Anti-inflammatoryReduces TNF-α and IL-6 production; inhibits NF-κB signaling
CytotoxicityExhibits selective cytotoxicity against cancer cell lines at higher concentrations

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated selective cytotoxicity, leading to significant reductions in cell viability at concentrations above 50 µM. The study highlighted its potential as a chemotherapeutic agent due to its ability to induce apoptosis in malignant cells while sparing normal cells .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-propan-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-6-12-10(7-9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

LVXIZYXARMUGMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(C)C

Origin of Product

United States

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